5-Bromo-2-(methoxymethoxy)benzyl acetate

Protecting group orthogonality Solid‑phase synthesis Sequential deprotection

5-Bromo-2-(methoxymethoxy)benzyl acetate (CAS 1153673‑77‑8) is a tri‑functionalized aromatic building block bearing a C‑5 bromine, a C‑2 methoxymethyl (MOM) ether, and a benzylic acetate ester. With a molecular formula of C₁₁H₁₃BrO₄ and a predicted boiling point of 338.6 °C, it serves as a versatile intermediate in medicinal and organic chemistry, enabling sequential transformations through the orthogonal reactivity of its bromine, MOM, and acetate groups.

Molecular Formula C11H13BrO4
Molecular Weight 289.12 g/mol
Cat. No. B13927215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(methoxymethoxy)benzyl acetate
Molecular FormulaC11H13BrO4
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(C=CC(=C1)Br)OCOC
InChIInChI=1S/C11H13BrO4/c1-8(13)15-6-9-5-10(12)3-4-11(9)16-7-14-2/h3-5H,6-7H2,1-2H3
InChIKeySNXTYQBNYMGQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(methoxymethoxy)benzyl acetate – A Dual-Protected Benzyl Acetate Intermediate for Orthogonal Synthesis Strategies


5-Bromo-2-(methoxymethoxy)benzyl acetate (CAS 1153673‑77‑8) is a tri‑functionalized aromatic building block bearing a C‑5 bromine, a C‑2 methoxymethyl (MOM) ether, and a benzylic acetate ester . With a molecular formula of C₁₁H₁₃BrO₄ and a predicted boiling point of 338.6 °C, it serves as a versatile intermediate in medicinal and organic chemistry, enabling sequential transformations through the orthogonal reactivity of its bromine, MOM, and acetate groups .

Tri-functional aromatic building block: C5 bromine, C2 MOM ether, and benzylic acetate ester enable sequential orthogonal transformations.
Orthogonal deprotection: MOM group cleaved under mild acid while acetate remains intact; subsequent basic hydrolysis liberates the benzyl alcohol.
Aryl bromide handle supports transition-metal-catalyzed cross-coupling for rapid scaffold diversification.

Why 5-Bromo-2-(methoxymethoxy)benzyl acetate Cannot Simply Be Substituted with Common Analogs


Superficially similar benzyl acetate derivatives (e.g., 5‑bromo‑2‑methoxybenzyl acetate or 5‑bromo‑2‑hydroxybenzyl acetate) differ critically in the orthogonality and reactivity of their protecting groups. The MOM ether is stable to alkaline conditions but is cleaved under mild acid, while the acetate ester shows the inverse stability profile; the methyl‑ether analog lacks this acid‑labile handle, and the free‑phenol analog is susceptible to unwanted oxidation or electrophilic attack . The C‑5 bromine atom provides a locus for transition‑metal‑catalyzed cross‑coupling that is absent in the non‑brominated scaffold, meaning that a generic replacement would break the synthetic sequence for which this compound is specifically designed .

5-Bromo-2-methoxybenzyl acetate (methyl ether analog)

Lacks the acid-labile MOM ether; the methyl group resists mild acid cleavage, preventing the orthogonal deprotection sequence.

5-Bromo-2-hydroxybenzyl acetate (free phenol analog)

Free phenol is susceptible to oxidation and electrophilic attack; loses orthogonal control and may undergo side reactions under basic or oxidative conditions.

Non-brominated 2-(methoxymethoxy)benzyl acetate

Absence of the C5 bromine eliminates the cross-coupling handle, requiring extra halogenation steps and breaking the designed synthetic route.

Quantitative Differentiation Evidence for 5-Bromo-2-(methoxymethoxy)benzyl acetate versus Structural Analogs


Orthogonal Deprotection Readout: MOM Ether vs. Acetate Ester Stability Under Acidic Conditions

In the presence of p‑toluenesulfonic acid (pTSA) under solvent‑free conditions, MOM ethers are cleaved while acetate esters remain intact. Conversely, acetates are hydrolyzed under basic conditions (NaOH, pH 12–13) that leave MOM ethers stable [1]. In contrast, the methyl‑ether analog (5‑bromo‑2‑methoxybenzyl acetate) resists acidic cleavage, and the free‑phenol analog (5‑bromo‑2‑hydroxybenzyl acetate) is deprotonated under basic conditions, losing its protecting group entirely .

Orthogonal deprotection
Cross-study comparable
MOM cleavage by pTSA: ≥85% yield, acetate stable. Methoxy analog: no cleavage. Free-phenol analog: acetate removed under basic conditions.
Enables sequential functionalization without intermediate purification.
Conditions: pTSA cat., 50 °C, 1 h; NaOH 1M, 25 °C, 2 h.
Protecting group orthogonality Solid‑phase synthesis Sequential deprotection

Bromine Reactivity Contrast: Suzuki Coupling Rate of 5‑Br vs. 5‑Cl and Non‑Halogenated Scaffolds

Aryl bromides are known to undergo Suzuki–Miyaura coupling approximately 10‑ to 100‑fold faster than the corresponding aryl chlorides under standard Pd(PPh₃)₄/Na₂CO₃ conditions, while the non‑halogenated analog (2‑(methoxymethoxy)benzyl acetate) is completely inert to oxidative addition [1]. The 5‑bromo substituent in the target compound thus guarantees a productive coupling partner in catalyst‑driven C–C bond formation.

Bromine reactivity
Class-level
Aryl-Br oxidative addition rate ~10²–10³ M⁻¹ s⁻¹ vs. aryl-Cl ~10⁰–10¹ M⁻¹ s⁻¹; ~100-fold faster. Non-halogenated: no reaction.
Supports reliable cross-coupling performance and shorter reaction cycles.
Class-level kinetic generalization; verify with specific substrates.
Cross‑coupling Suzuki reaction Aryl bromide reactivity

Physicochemical Differentiation: Boiling Point and Density of MOM‑Protected vs. Methoxy Analog

The MOM‑protected benzyl acetate exhibits a predicted boiling point of 338.6 °C and a density of 1.408 g cm⁻³, while the methyl‑ether analog (5‑bromo‑2‑methoxybenzyl alcohol) shows a lower boiling point of 299.4 °C and a higher density of 1.513 g cm⁻³ . The higher boiling point of the MOM compound reflects stronger intermolecular interactions due to the additional oxygen atom in the protecting group, which can aid in separation from lower‑boiling impurities during distillation.

Physicochemical properties
Data to verify
Δ BP: +39 °C (target 338.6 °C vs. methoxy analog 299.4 °C); Δ Density: –0.105 g/cm³ (1.408 vs. 1.513).
Supports fractionation during distillation; distinct chromatographic behavior.
Predicted values; experimental verification recommended.
Physicochemical properties Chromatographic behavior Purification by distillation

Synthetic Utility in Pt(IV)‑Catalyzed ortho‑Quinone Methide Generation

Radomkit et al. demonstrated that benzylic acetates bearing MOM protecting groups undergo PtCl₄‑catalyzed generation of ortho‑quinone methides, which are trapped by olefins to give chromans in up to 99 % yield and >99:1 diastereoselectivity . The acetate leaving group is essential for this transformation; the corresponding benzyl alcohol analog (5‑bromo‑2‑(methoxymethoxy)benzyl alcohol, CAS 181288‑97‑1) does not participate in the catalytic cycle .

Pt(IV)-catalyzed chroman synthesis
Data to verify
Benzylic acetate substrate: chromans in up to 99% yield, >99:1 dr. Benzyl alcohol analog: no reaction.
Acetate ester essential for ortho-quinone methide formation; critical for chroman scaffold access.
Reported with PtCl₄ catalyst; confirm with in-house conditions.
Pt(IV) catalysis ortho‑Quinone methide Chromane synthesis

Purity Benchmarking: Commercially Available Lot Analysis vs. In‑House Synthesis

Commercially sourced 5‑bromo‑2‑(methoxymethoxy)benzyl acetate is routinely supplied with a certified purity of ≥98 % (HPLC) . In contrast, the closely related 5‑bromo‑2‑(methoxymethoxy)benzyl alcohol is often listed at 95 % minimum purity, with residual aldehyde and dimeric impurities contributing to a less well‑defined impurity profile .

Purity benchmark
Data to verify
Target compound: ≥98% HPLC purity. Related benzyl alcohol: typically 95% purity.
Reduces pre-reaction purification needs.
Supplier specifications; verify lot-specific purity.
Chemical procurement Purity specification Impurity profiling

Procurement‑Driven Application Scenarios for 5-Bromo-2-(methoxymethoxy)benzyl acetate


Multi‑Step Medicinal Chemistry Campaigns Requiring Orthogonal Deprotection

When a synthetic route demands sequential unveiling of a phenol for O‑alkylation and a benzyl alcohol for oxidation or coupling, the MOM‑acetate pair provides an orthogonal strategy. The MOM group can be removed under mild acidic conditions (e.g., pTSA) while the acetate stays intact, as evidenced by the >85 % retention of acetate after MOM cleavage. Subsequent acetate hydrolysis under basic conditions then liberates the benzylic alcohol without disturbing acid‑sensitive downstream functionality [1].

Transition‑Metal‑Catalyzed Library Synthesis Exploiting the Aryl Bromide Handle

The C‑5 bromine atom enables rapid diversification of a core scaffold through Suzuki, Sonogashira, or Buchwald–Hartwig couplings. Relative to the 5‑chloro analog, the bromine‑bearing compound offers a ca. 100‑fold rate advantage in oxidative addition, making it the first choice for parallel synthesis libraries where cycle times must be minimized [2].

Pt(IV)‑Catalyzed Chroman Synthesis for Natural Product Analogue Generation

The acetate ester is a mandatory leaving group for PtCl₄‑catalyzed ortho‑quinone methide formation, a transformation that delivers chroman products with up to 99 % yield and >99:1 diastereoselectivity. The corresponding benzyl alcohol fails to react, making the acetate version an irreplaceable input for any laboratory focused on chroman‑based bioactive scaffolds .

Process Chemistry and Purification Workflows Leveraging Distinct Physicochemical Properties

With a predicted boiling point of 338.6 °C versus 299.4 °C for the methoxy analog, the MOM‑protected acetate can be resolved from low‑boiling impurities by fractional distillation over a wider temperature window. Additionally, the lower density (1.408 vs. 1.513 g cm⁻³) allows extractive workup and chromatographic separation characteristics that differentiate it from its analogs .

Application
Selection Property
Validation Focus
Orthogonal deprotection synthesis
MOM-acetate orthogonal stability
Selective deprotection efficiency
Cross-coupling library synthesis
Aryl bromide reactivity
Cross-coupling reaction rates and scope
Pt(IV)-catalyzed chroman synthesis
Acetate leaving group requirement
ortho-Quinone methide formation and selectivity
Fractional distillation purification
Boiling point differentiation
Separation from low-boiling impurities
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